The synthesis of 5-hydroxy-pseudouric acid typically involves several chemical transformations from uric acid. The methods used can vary, but common approaches include:
5-Hydroxy-pseudouric acid features a complex molecular structure characterized by a pyrimidine ring system. Key structural data includes:
The molecular structure plays a crucial role in its interaction with biological systems and its potential as a therapeutic agent.
5-Hydroxy-pseudouric acid participates in several notable chemical reactions:
The mechanism by which 5-hydroxy-pseudouric acid exerts its effects involves several pathways:
The physical and chemical properties of 5-hydroxy-pseudouric acid are critical for understanding its behavior in biological systems:
These properties influence how the compound interacts with biological systems and its potential applications in research.
5-Hydroxy-pseudouric acid has several scientific uses:
5-Hydroxy-pseudouric acid (C₅H₆N₄O₅; CID 96352) is a heterocyclic organic compound belonging to the oxidized purine derivative family [1] [8]. Its molecular structure features a trioxypurine backbone with a hydroxyl group (-OH) at the C5 position, distinguishing it from uric acid (C₅H₄N₄O₃) through this additional oxygen substituent [1] [3]. The compound exhibits tautomeric versatility, predominantly adopting lactam or lactim forms. In the lactam form, carbonyl groups dominate at C2, C6, and C8 positions, while the lactim form enables enol-like configurations that influence its reactivity and metal-binding properties [3] [8].
Solubility and Stability: Experimental data indicate low aqueous solubility (~6 mg/100 mL at 20°C), comparable to uric acid, due to extensive hydrogen bonding and planar ring stacking [3]. The hydroxyl group enhances polarity but does not significantly improve solubility under physiological pH conditions.
Spectral Identification:
Table 1: Key Chemical Identifiers of 5-Hydroxy-pseudouric Acid
Property | Value |
---|---|
Molecular Formula | C₅H₆N₄O₅ |
Molar Mass | 186.13 g/mol |
IUPAC Name | 5-hydroxy-3,7-dihydropurine-2,6,8-trione |
CAS Registry | Not explicitly listed (see CID 96352) |
Tautomeric Forms | Lactam, Lactim |
The compound emerged from studies on uric acid catabolism. Initial research in the late 19th century identified uric acid (isolated by Carl Wilhelm Scheele in 1776) as a precursor to more soluble derivatives [3]. The enzymatic oxidation pathway involving urate oxidase (uricase) was elucidated in the 1950s, revealing 5-hydroxyisourate (5-HIU) as an intermediate. 5-Hydroxy-pseudouric acid was subsequently recognized as a stable tautomer or rearrangement product of 5-HIU [8].
Nomenclature Evolution:
The compound's identity remains closely tied to uric acid metabolism research, particularly in species lacking functional uricase (e.g., humans, higher apes) [3] [7].
5-Hydroxy-pseudouric acid occupies a pivotal but transient role in purine degradation. It is generated exclusively through the oxidation of uric acid catalyzed by urate oxidase (uricase) [8]. This reaction occurs in peroxisomes of uricase-expressing organisms, producing 5-hydroxyisourate as the initial product, which rapidly hydrates or tautomerizes to 5-hydroxy-pseudouric acid.
Table 2: Key Metabolic Enzymes and Intermediates
Step | Enzyme | Substrate | Product |
---|---|---|---|
Uric acid oxidation | Urate oxidase | Uric acid | 5-Hydroxyisourate |
Tautomerization/Hydrolysis | Non-enzymatic | 5-Hydroxyisourate | 5-Hydroxy-pseudouric acid |
Hydrolysis | 5-HIU decarboxylase | 5-Hydroxy-pseudouric acid | Allantoin |
Biological Significance:
Clinical Relevance:
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7